molecular formula C7H11N3O4 B1486426 4-Ethyl-1H-pyrazol-3-amine oxalate CAS No. 1010800-27-7

4-Ethyl-1H-pyrazol-3-amine oxalate

Cat. No. B1486426
CAS RN: 1010800-27-7
M. Wt: 201.18 g/mol
InChI Key: FVLVDCDPTRTWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Ethyl-1H-pyrazol-3-amine oxalate” is a chemical compound with the molecular formula C7H11N3O4 . It has an average mass of 201.180 Da and a monoisotopic mass of 201.074951 Da .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, using a heterocyclic system, and multicomponent approach .

Scientific Research Applications

4-Ethyl-1H-pyrazol-3-amine oxalate has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and biochemical and physiological studies. This compound has been used as a reagent in organic synthesis to catalyze the reaction of alcohols with carboxylic acids to form esters. It has also been used as a catalyst in biochemistry to catalyze the hydrolysis of proteins and peptides. In addition, this compound has been used as a tool for studying biochemical and physiological mechanisms, such as the effects of hormones on cell signaling pathways.

Advantages and Limitations for Lab Experiments

4-Ethyl-1H-pyrazol-3-amine oxalate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is stable and non-toxic, making it safe to handle and store. However, this compound has some limitations as well. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very reactive, making it difficult to use in reactions that require a high degree of reactivity.

Future Directions

There are a variety of potential future directions for 4-Ethyl-1H-pyrazol-3-amine oxalate. It could be used to study the effects of hormones on cell signaling pathways, as well as the effects of other hormones and signaling molecules on cell metabolism. It could also be used to study the effects of drugs on metabolic pathways, as well as the effects of drugs on the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, this compound could be used to study the effects of environmental factors, such as temperature and pH, on biochemical and physiological processes. Finally, this compound could be used to study the effects of genetic mutations on biochemical and physiological processes.

Safety and Hazards

The safety data sheet for “4-Ethyl-1H-pyrazol-3-amine oxalate” suggests that it is for R&D use only and not for medicinal, household, or other use .

Biochemical Analysis

Biochemical Properties

4-Ethyl-1H-pyrazol-3-amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby affecting its activity .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cells, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of certain metabolites, leading to changes in their levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is important for its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its activity, as it may interact with different biomolecules depending on its location within the cell .

properties

IUPAC Name

4-ethyl-1H-pyrazol-5-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.C2H2O4/c1-2-4-3-7-8-5(4)6;3-1(4)2(5)6/h3H,2H2,1H3,(H3,6,7,8);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLVDCDPTRTWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654865
Record name Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1010800-27-7
Record name Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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